Soraprazan

Übersicht

Beschreibung

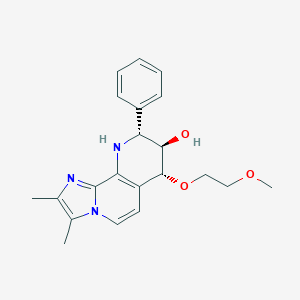

Soraprazan, also known as remofuscin, is a potassium-competitive acid blocker (P-CAB) being developed by Katairo GmbH for the treatment of Stargardt’s disease and dry age-related macular .

Synthesis Analysis

Soraprazan is a selective, reversible K-competitive inhibitor of the H,K-ATPase, with an IC50 of 0.19 μM in gastric glands .Molecular Structure Analysis

Soraprazan binds to the H,K-ATPase with a Kd of 28.27 nM . A research group conducted single particle analysis via a cryo-electron microscope and X-ray crystal structure analysis on the structures in which four different compounds (tegoprazan, soraprazan, PF-03716556, and revaprazan) are bound .Chemical Reactions Analysis

While detailed chemical reactions specific to Soraprazan are not explicitly outlined in the available literature, its chemical properties, such as its ability to undergo glucuronidation, indicate a compound that can engage in complex biochemical interactions.Physical And Chemical Properties Analysis

Soraprazan has a molecular weight of 367.44 g/mol . It is a benzimidazole derivative and has a high affinity for the H+/K+ ATPase enzyme, which is responsible for acid secretion in the stomach.Wissenschaftliche Forschungsanwendungen

Inhibition of Gastric Acid Secretion

Soraprazan is a novel, reversible, and fast-acting inhibitor of gastric H,K-ATPase . It has been found to be a highly potent and reversible inhibitor of the H,K-ATPase . This property makes it a promising compound for the therapy of gastroesophageal reflux disease (GERD) .

Treatment of Gastroesophageal Reflux Disease (GERD)

Soraprazan was originally designed to treat GERD . It shows immediate inhibition of acid secretion in various in vitro models and in vivo . It has been found to be more than 2000-fold selective for H,K-ATPase over Na,K- and Ca-ATPases . Soraprazan is superior to esomeprazole in terms of onset of action and the extent and duration of pH elevation in vivo .

Treatment of Stargardt Disease

Soraprazan has demonstrated the ability to remove lipofuscin, one of the hallmarks in Stargardt Disease (STGD) pathogenesis, from Retinal Pigment Epithelium (RPE) cells . A phase II trial is planned to evaluate the efficacy of Soraprazan in reducing the amount of lipofuscin in RPE cells of subjects with STGD .

Selectivity for H,K-ATPase

Soraprazan has been found to be more than 2000-fold selective for H,K-ATPase over Na,K- and Ca-ATPases . This selectivity makes it a promising compound for specific applications where inhibition of H,K-ATPase is desired.

Rapid Onset of Action

Soraprazan shows immediate inhibition of acid secretion in various in vitro models and in vivo . This rapid onset of action makes it a promising compound for conditions where immediate relief is required.

Superiority over Esomeprazole

In terms of onset of action and the extent and duration of pH elevation in vivo, Soraprazan has been found to be superior to esomeprazole . This makes it a potential alternative to esomeprazole for certain applications.

Wirkmechanismus

Target of Action

Soraprazan primarily targets the H+/K+ ATPase , also known as the gastric proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

Soraprazan is a potassium-competitive acid blocker (P-CAB) . It works by reversibly blocking the potassium channel of the H+/K+ ATPase . This action inhibits the ability of the enzyme to secrete hydrogen ions into the stomach, thereby reducing the production of gastric acid .

Biochemical Pathways

The inhibition of the H+/K+ ATPase by Soraprazan affects the biochemical pathway of gastric acid production. By blocking the potassium channel of the enzyme, Soraprazan prevents the exchange of potassium ions with hydrogen ions. This action disrupts the normal functioning of the enzyme, leading to a decrease in gastric acid secretion .

Pharmacokinetics

As a p-cab, it is expected to have a rapid onset of action and a prolonged and consistent elevation of intragastric ph .

Result of Action

The primary result of Soraprazan’s action is the immediate inhibition of acid secretion in various in vitro models and in vivo . It has been found to be more than 2000-fold selective for H,K-ATPase over Na,K- and Ca-ATPases . This leads to a reduction in gastric acidity, which can provide relief from conditions such as gastroesophageal reflux disease (GERD) .

Action Environment

Unlike proton pump inhibitors (PPIs), which are acid-labile drugs, Soraprazan is stable in the acidic gastric environment . This stability allows Soraprazan to exert a pH-independent and direct inhibitory activity on the H+/K+ ATPase .

Safety and Hazards

Zukünftige Richtungen

Soraprazan is potentially a new therapy for Stargardt’s disease which removes lipofuscin from RPE cells, thereby preventing or slowing disease progression . A phase II trial is planned to evaluate the efficacy of Soraprazan in reducing the amount of lipofuscin in RPE cells of subjects with Stargardt’s disease .

Eigenschaften

IUPAC Name |

(7R,8R,9R)-7-(2-methoxyethoxy)-2,3-dimethyl-9-phenyl-7,8,9,10-tetrahydroimidazo[1,2-h][1,7]naphthyridin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-13-14(2)24-10-9-16-18(21(24)22-13)23-17(15-7-5-4-6-8-15)19(25)20(16)27-12-11-26-3/h4-10,17,19-20,23,25H,11-12H2,1-3H3/t17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWILYDZRJORZDR-MISYRCLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC3=C(C2=N1)NC(C(C3OCCOC)O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=CC3=C(C2=N1)N[C@@H]([C@H]([C@@H]3OCCOC)O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Soraprazan | |

CAS RN |

261944-46-1 | |

| Record name | Soraprazan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261944461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SORAPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB3671655 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

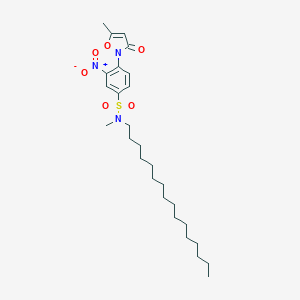

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

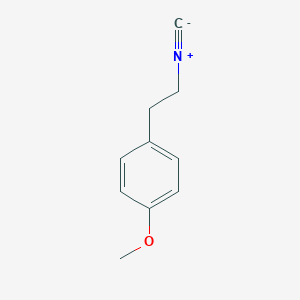

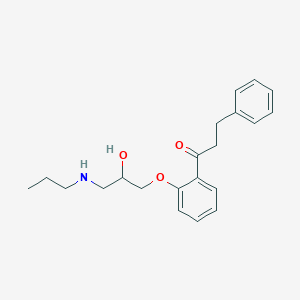

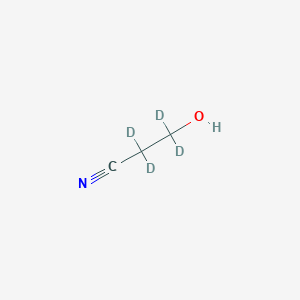

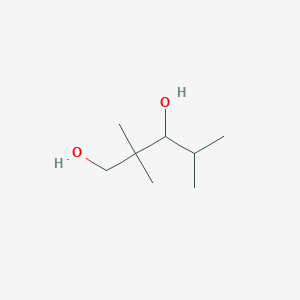

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)

![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)